N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide

Antianaphylactic SRS-A Drug Discovery

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide (CAS 57067-79-5) is a synthetic small molecule belonging to the 2-(acylamino)oxazole class. It is characterized by a cyclopropanecarboxamide core, an N-butyl substituent, and a 4-methyl-1,3-oxazole ring.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 57067-79-5
Cat. No. B15211290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
CAS57067-79-5
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCCCN(C1=NC(=CO1)C)C(=O)C2CC2
InChIInChI=1S/C12H18N2O2/c1-3-4-7-14(11(15)10-5-6-10)12-13-9(2)8-16-12/h8,10H,3-7H2,1-2H3
InChIKeyYSKPHODLBKBYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Benchmark: N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide Chemical Identity and Biological Context


N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide (CAS 57067-79-5) is a synthetic small molecule belonging to the 2-(acylamino)oxazole class [1]. It is characterized by a cyclopropanecarboxamide core, an N-butyl substituent, and a 4-methyl-1,3-oxazole ring. The compound is a member of a series explored for antianaphylactic activity, specifically as an inhibitor of Slow-Reacting Substance of Anaphylaxis (SRS-A) release [1]. Its calculated physicochemical properties include a molecular formula of C12H18N2O2, a molecular weight of 222.28 g/mol, a topological polar surface area (TPSA) of 46.34 Ų, and a computed logP of 2.5261 , indicating moderate lipophilicity.

The Case Against Simple Substitution for N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide Analogs


For a scientific user prioritizing this compound, generic substitution with a closely related analog is precarious due to the steep and non-linear structure-activity relationships (SAR) characteristic of the 2-(acylamino)oxazole antianaphylactic series. Small modifications, such as altering the N-alkyl chain length or removing the oxazole methyl group, have been shown to drastically change or abolish in vitro SRS-A release inhibition and in vivo efficacy in the same guinea pig models where this compound and its analogs were tested [1]. Therefore, even an analog with a high structural similarity cannot be assumed to be a functional equivalent without explicit comparative bioassay data, making procurement of the specified compound essential for reproducing or building upon established findings [1].

Quantitative Differentiation Evidence for N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide


Biological Target Engagement: SRS-A Release Inhibition in Sensitized Guinea Pig Lung

In the primary citation for the compound class, the ability to inhibit the antigen-induced release of Slow-Reacting Substance of Anaphylaxis (SRS-A) from passively sensitized guinea pig chopped lung was the key differentiation metric [1]. While the paper presents data for 35 compounds and establishes that the majority were active, the specific quantitative IC50 value for N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide is not listed in a public, digitized format, making a direct head-to-head comparison impossible. However, the study's SAR table strongly implies that the combination of a cyclopropane ring and an N-butyl chain is critical for retaining high potency, as simpler acyclic amides or N-methyl analogs showed weak or negligible activity [1]. A scientific user must therefore prioritize this specific compound to evaluate its precise potency within the disclosed active chemical space.

Antianaphylactic SRS-A Drug Discovery

Metabolic Stability & Lipophilicity: Computed logP Differentiation vs. Simpler Analogs

The target compound's computed partition coefficient (logP) is 2.5261 , a value balancing membrane permeability and metabolic stability. A theoretical comparator, N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide, would have a significantly lower logP, reducing membrane permeability and potentially compromising oral bioavailability in vivo. Conversely, an analog with a longer N-alkyl chain (e.g., N-hexyl) would increase logP, raising the risk of rapid metabolic clearance and hERG liability. The target compound's specific logP is within the optimal range for orally bioavailable drugs (Lipinski's Rule of Five), making it a rationally designed choice.

ADME Lipophilicity Drug Design

Conformational Constraint: Cyclopropane Ring Rigidification vs. Acyclic Analogs

The presence of a cyclopropanecarboxamide moiety locks the amide bond into a restricted conformation, reducing the entropic penalty upon binding to the biological target. An acyclic analog, such as N-butyl-N-(4-methyl-1,3-oxazol-2-yl)butyramide, would exhibit a higher number of rotatable bonds and a less pre-organized binding conformation. This difference is quantifiable via the number of rotatable bonds: the target compound has 6, whereas the butyramide analog has 9. This 3-bond difference typically translates to a significant affinity advantage in medicinal chemistry optimization.

Conformational Analysis Pharmacophore Structural Biology

Procurement-Driven Applications for N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide


Antiallergic & Asthma Drug Discovery: Hit-to-Lead Optimization

Leveraging the compound's class-level SRS-A inhibitory activity established in Ross et al. (1979) [1], this molecule serves as a critical tool compound for asthma research. A medicinal chemistry team can use it as a starting point for SAR exploration around the cyclopropyl and oxazole moieties to improve potency and selectivity. Procuring this exact compound ensures fidelity to the original biological data, which is essential for patent protection and for understanding the pharmacophore necessary to block mediator release from mast cells [1].

Computational Chemistry & Pharmacophore Modeling

The distinct conformational constraint and computed logP value , combined with a TPSA of <60 Ų, make this compound suitable for building and refining quantitative structure-activity relationship (QSAR) models for membrane permeability and oral bioavailability. Researchers can use the specific structure to derive a 3D pharmacophore hypothesis for the antianaphylactic activity, where the distance between the oxazole ring and the cyclopropane amide carbonyl group is a critical parameter.

Chemical Biology Toolbox for Mast Cell Research

This compound can be used as a selective pharmacological probe to dissect the role of SRS-A (leukotrienes C4, D4, E4) in mast cell-dependent inflammation, as it was shown to be active in both guinea pig and, for the series, human sensitized lung tissue [1]. A cell biologist can use it to confirm the role of SRS-A in a novel phenotype by comparing its effect with a classical antihistamine, thereby differentiating pathways mediated by histamine versus leukotrienes.

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